molecular formula C12H12OS2 B12563976 2-{4-[(Prop-2-yn-1-yl)oxy]phenyl}-1,3-dithiolane CAS No. 143334-73-0

2-{4-[(Prop-2-yn-1-yl)oxy]phenyl}-1,3-dithiolane

Cat. No.: B12563976
CAS No.: 143334-73-0
M. Wt: 236.4 g/mol
InChI Key: NVXFYCAIQRYBIO-UHFFFAOYSA-N
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Description

2-{4-[(Prop-2-yn-1-yl)oxy]phenyl}-1,3-dithiolane is an organic compound characterized by the presence of a phenyl ring substituted with a prop-2-yn-1-yloxy group and a 1,3-dithiolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(Prop-2-yn-1-yl)oxy]phenyl}-1,3-dithiolane typically involves the reaction of 4-hydroxyphenylacetylene with 1,3-dithiolane-2-thione under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-{4-[(Prop-2-yn-1-yl)oxy]phenyl}-1,3-dithiolane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield thiol derivatives.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are performed in anhydrous solvents like ether or tetrahydrofuran (THF).

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine); reactions are conducted under controlled temperature and solvent conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiol derivatives

    Substitution: Nitro, halo derivatives

Scientific Research Applications

2-{4-[(Prop-2-yn-1-yl)oxy]phenyl}-1,3-dithiolane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-{4-[(Prop-2-yn-1-yl)oxy]phenyl}-1,3-dithiolane involves its interaction with molecular targets through its functional groups. The prop-2-yn-1-yloxy group can participate in click chemistry reactions, forming covalent bonds with biological molecules. The 1,3-dithiolane ring can interact with thiol groups in proteins, potentially inhibiting enzyme activity or modifying protein function.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Prop-2-yn-1-yloxy)benzaldehyde
  • 4-(Prop-2-yn-1-yloxy)benzoic acid
  • 4-(Prop-2-yn-1-yloxy)phenylmethanone

Uniqueness

2-{4-[(Prop-2-yn-1-yl)oxy]phenyl}-1,3-dithiolane is unique due to the presence of both the prop-2-yn-1-yloxy group and the 1,3-dithiolane ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in research and industry.

Properties

CAS No.

143334-73-0

Molecular Formula

C12H12OS2

Molecular Weight

236.4 g/mol

IUPAC Name

2-(4-prop-2-ynoxyphenyl)-1,3-dithiolane

InChI

InChI=1S/C12H12OS2/c1-2-7-13-11-5-3-10(4-6-11)12-14-8-9-15-12/h1,3-6,12H,7-9H2

InChI Key

NVXFYCAIQRYBIO-UHFFFAOYSA-N

Canonical SMILES

C#CCOC1=CC=C(C=C1)C2SCCS2

Origin of Product

United States

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